molecular formula C8H16N2O3 B13522845 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide

2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide

Cat. No.: B13522845
M. Wt: 188.22 g/mol
InChI Key: SXKHAIOBRAFHQK-UHFFFAOYSA-N
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Description

2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with an amino group at position 2 and a tetrahydrofuran-3-yl-oxy moiety at position 2. The molecular formula is C₈H₁₄N₂O₃, with a molecular weight of 186.21 g/mol.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

2-amino-4-(oxolan-3-yloxy)butanamide

InChI

InChI=1S/C8H16N2O3/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H2,10,11)

InChI Key

SXKHAIOBRAFHQK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCCC(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide typically involves the reaction of 2-amino-4-bromobutanamide with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The tetrahydrofuran group in the target compound enhances hydrophilicity compared to phenyl (3-oxo-2-Phenylbutanamide) or quinoline (D.1.8 in ) substituents.
  • Basicity: The amino group in the target compound increases its basicity relative to ketone-containing analogs (e.g., 3-oxo-2-Phenylbutanamide).

Physicochemical Properties

  • Stability : 3-oxo-2-Phenylbutanamide is stable for ≥4 years at -20°C , whereas stability data for the target compound is unavailable.
  • Solubility: The tetrahydrofuran group likely improves aqueous solubility compared to phenyl or quinoline derivatives.

Biological Activity

2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C8H15N1O2\text{C}_8\text{H}_{15}\text{N}_1\text{O}_2

This structure features a tetrahydrofuran moiety, which is crucial for its biological interactions.

Inhibition of Heme Oxygenase-1 (HO-1)

Recent studies have identified this compound as a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in heme degradation. HO-1 plays a critical role in oxidative stress and inflammation, making it a target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action:
The inhibition of HO-1 can lead to decreased production of carbon monoxide and biliverdin, which are associated with anti-inflammatory responses. By selectively targeting HO-1, this compound may reduce side effects commonly associated with broader enzyme inhibition profiles.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds is summarized in the table below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundTetrahydrofuran ringHO-1 inhibitorSelective for HO-1
N-(3-(1H-imidazol-1-yl)propyl)-2-(tetrahydrofuran-3-yloxy)isonicotinamideImidazole ringHO-1 inhibitorLonger aliphatic chain
3-(2-Fluoro-4-iodephenylamino)-isonicotinamideFluorinated phenyl groupAnticancer activityHalogen substitution enhances potency

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay indicated that it could effectively reduce cell viability in human cervical (HeLa) and lung (A549) carcinoma cells at concentrations ranging from 1 to 25 µM .
  • Neuroprotection : Research has shown that inhibition of HO-1 can protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may have neuroprotective properties, warranting further investigation into its use for neurodegenerative diseases .

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